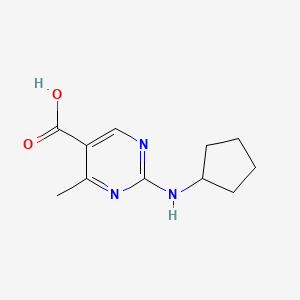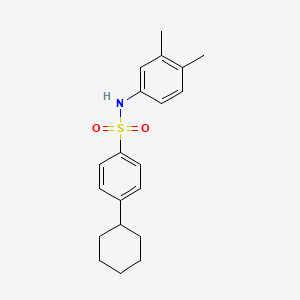
2-(Cyclopentylamino)-4-methylpyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopentylamino)-4-methylpyrimidine-5-carboxylic acid is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a cyclopentylamino group attached to the pyrimidine ring, along with a carboxylic acid group at the 5-position and a methyl group at the 4-position. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentylamino)-4-methylpyrimidine-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-cyclopentylamino-4-methylpyrimidine with a suitable carboxylating agent can yield the desired compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like palladium or copper salts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate and purify the compound .
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclopentylamino)-4-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper salts.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized pyrimidine derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted pyrimidine derivatives .
Aplicaciones Científicas De Investigación
2-(Cyclopentylamino)-4-methylpyrimidine-5-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.
Biological Research: It is used as a tool compound to investigate biological pathways and molecular targets.
Pharmaceutical Development: The compound serves as a lead compound for the development of new drugs and pharmaceuticals.
Industrial Applications: It is utilized in the synthesis of other pyrimidine derivatives and as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2-(Cyclopentylamino)-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways depend on the specific biological context and application .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(Cyclopentylamino)-4-methylpyrimidine-5-carboxylic acid include other pyrimidine derivatives with different substituents, such as:
- 2-(Cyclopentylamino)-4-methylpyrimidine
- 2-(Cyclopentylamino)-5-carboxylic acid
- 4-Methylpyrimidine-5-carboxylic acid .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentylamino group enhances its binding affinity to certain molecular targets, while the carboxylic acid group provides additional sites for chemical modification and interaction with biological molecules .
Propiedades
Fórmula molecular |
C11H15N3O2 |
|---|---|
Peso molecular |
221.26 g/mol |
Nombre IUPAC |
2-(cyclopentylamino)-4-methylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H15N3O2/c1-7-9(10(15)16)6-12-11(13-7)14-8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,15,16)(H,12,13,14) |
Clave InChI |
JAHXWODMNWGZPR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NC=C1C(=O)O)NC2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12269205.png)
![N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12269207.png)
![N-[1-(6-tert-butylpyridazin-3-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12269209.png)
![4-(4-{[(3-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B12269211.png)
![3-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B12269230.png)
![2-tert-butyl-1-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B12269236.png)
![2-(benzylsulfanyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide](/img/structure/B12269242.png)
amino}-2-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B12269243.png)

![3-{4-[(3-methylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B12269248.png)
![2-{4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12269253.png)
![2-{[(6-Chloro-2H-1,3-benzodioxol-5-YL)methyl]sulfanyl}-3-methylquinoxaline](/img/structure/B12269259.png)
![2-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}-4-(trifluoromethyl)pyridine](/img/structure/B12269263.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B12269274.png)
